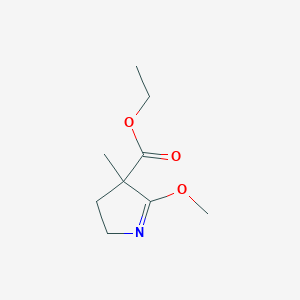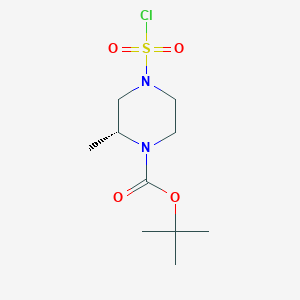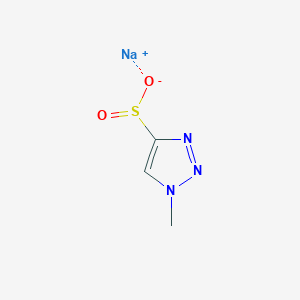![molecular formula C13H15ClN2O4 B6602999 ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate CAS No. 2649087-56-7](/img/structure/B6602999.png)
ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate is an organic compound with the molecular formula C13H15ClN2O4 It is known for its unique structure, which includes a hydrazone moiety and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-methoxyphenylhydrazine in the presence of a chlorinating agent. The reaction proceeds through the formation of a hydrazone intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in various substituted analogs .
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: This compound shares a similar hydrazone structure but differs in the position of the methoxy group.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Another related compound with a similar hydrazone moiety.
Uniqueness
Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
ethyl (Z)-4-chloro-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-20-13(18)12(10(17)8-14)16-15-9-6-4-5-7-11(9)19-2/h4-7,17H,3,8H2,1-2H3/b12-10-,16-15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPMWLTGZIRAE-GYOKMOPESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)








![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)

![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)

